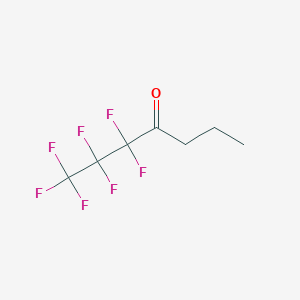

1,1,1,2,2,3,3-Heptafluoroheptan-4-one

Description

1,1,1,2,2,3,3-Heptafluoroheptan-4-one (referred to here by its systematic name) is a fluorinated β-diketone with notable applications in organic synthesis and analytical chemistry. Structurally, it features a heptane backbone substituted with seven fluorine atoms and a ketone group at the 4-position. This compound is synthesized via condensation reactions under controlled conditions, often requiring elevated temperatures (e.g., 80°C) for chain elongation when reacting with substrates like guanidine carboxamide .

Its primary applications include:

- Chelation chemistry: As a ligand, it forms stable complexes with lanthanides (e.g., Europium and Praseodymium), which are used as shift reagents in nuclear magnetic resonance (NMR) spectroscopy to enhance signal resolution .

- Extractive metallurgy: It serves as a chelating extractant for metal ions, particularly in synergistic solvent extraction systems .

- Pharmaceutical intermediates: Derivatives of this compound exhibit hypnotic activity, highlighting its role in medicinal chemistry .

Properties

CAS No. |

425-22-9 |

|---|---|

Molecular Formula |

C7H7F7O |

Molecular Weight |

240.12 g/mol |

IUPAC Name |

1,1,1,2,2,3,3-heptafluoroheptan-4-one |

InChI |

InChI=1S/C7H7F7O/c1-2-3-4(15)5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3 |

InChI Key |

UFFMDNJCTCOCIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,2,3,3-Heptafluoroheptan-4-one can be synthesized through several methods. One common approach involves the fluorination of heptan-4-one using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and ensure the safety of the operation. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3-Heptafluoroheptan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of heptafluoroheptanol.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms, often under basic conditions to facilitate the reaction.

Major Products Formed

Oxidation: Heptafluoroheptanoic acid or other oxidized derivatives.

Reduction: Heptafluoroheptanol.

Substitution: Various substituted heptafluoroheptan-4-one derivatives, depending on the nucleophile used.

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoroheptan-4-one has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.

Biology: Employed in studies involving fluorinated compounds to investigate their biological activity and potential therapeutic applications.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals, including fluorinated solvents and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoroheptan-4-one involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of 1,1,1,2,2,3,3-Heptafluoroheptan-4-one and Analogues

Reaction Conditions and Stability

- Synthesis : Reactions involving this compound require stringent conditions (e.g., 80°C, 2 hours) due to steric hindrance from fluorine atoms, whereas shorter-chain fluorinated β-diketones react at room temperature .

- Thermal Stability: Fluorination enhances thermal and oxidative stability, making it suitable for high-temperature industrial processes compared to non-fluorinated analogues like THD .

Research Findings and Industrial Relevance

Recent studies highlight:

- Synergistic Extraction : Combining this compound with sulfoxides or phosphine oxides increases partition coefficients for metals like Uranium(VI) by 2–3 orders of magnitude .

- Environmental Impact : Fluorinated β-diketones are persistent in the environment, necessitating controlled disposal methods to mitigate bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.